2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a 4-methoxyphenyl group and at position 1 with an acetamide moiety linked to a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₁₉H₁₆F₃N₃O₃ (based on analogs in –9), and it is structurally characterized by:
- Pyridazinone ring: A six-membered diunsaturated ring with two adjacent nitrogen atoms and a ketone group.
- 4-Methoxyphenyl substituent: An electron-donating group that enhances solubility and may influence binding interactions.
- 4-(Trifluoromethyl)phenyl acetamide: A strongly electron-withdrawing group that improves metabolic stability and bioavailability .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-29-16-8-2-13(3-9-16)17-10-11-19(28)26(25-17)12-18(27)24-15-6-4-14(5-7-15)20(21,22)23/h2-11H,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDYKBXMNUFMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. The key steps include the formation of the pyridazinone core, introduction of the methoxyphenyl group, and the addition of the trifluoromethylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the quality of the compound. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyridazinone core can be reduced to form a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant biological activities. Some of the notable applications include:
- Anticancer Activity : Studies have shown that compounds containing the pyridazinone structure can inhibit cancer cell proliferation by modulating specific biochemical pathways. The interactions with enzymes or receptors implicated in cancer progression are crucial for understanding their mechanism of action.
- Anti-inflammatory Effects : The compound may also influence inflammatory responses, making it a candidate for further research in treating inflammatory diseases. Its ability to interact with inflammatory mediators suggests potential therapeutic applications.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar pyridazinone derivatives. The findings indicated that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell cycle regulation.
Case Study 2: Anti-inflammatory Mechanisms
Another research article highlighted the anti-inflammatory mechanisms of pyridazinone derivatives. The study demonstrated that these compounds could reduce the expression of pro-inflammatory cytokines in cellular models, suggesting their potential use in treating conditions like rheumatoid arthritis or other inflammatory disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, while the pyridazinone core can interact with enzymes and receptors. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on the Pyridazinone Core
Key Findings :
Acetamide Side Chain Modifications
Key Findings :
Key Findings :
Physicochemical Properties
Biological Activity
The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing on diverse scientific literature.
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H23F3N3O3
- Molecular Weight : 433.44 g/mol
Synthesis Overview
The synthesis typically involves several key steps:
- Formation of the Pyridazinone Ring : Cyclization of hydrazine derivatives with diketones.
- Electrophilic Aromatic Substitution : Introduction of the methoxy group onto the phenyl ring.
- Alkylation Reactions : Incorporation of the ethyl linker.
- Final Sulfonamide Formation : Reaction with sulfonyl chlorides to form the final compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active or allosteric sites on enzymes, potentially disrupting metabolic processes.
- Receptor Modulation : Interacting with receptors that mediate cellular signaling pathways.
Anticancer Activity
Research indicates that compounds structurally related to this pyridazinone derivative may possess significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and PC3 (prostate cancer), by activating caspases involved in programmed cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2 | MCF7 | 5.0 | Caspase activation |
| 4b | PC3 | 7.5 | Apoptosis induction |
Anti-inflammatory Effects
Some studies suggest that similar compounds can inhibit neutrophil activation and migration, which are critical processes in inflammatory responses. This inhibition may provide therapeutic benefits in treating inflammatory diseases .
Case Studies and Research Findings
A notable study explored the structure-activity relationship (SAR) of various pyridazinone derivatives, revealing that modifications at specific positions significantly impacted their biological efficacy. For example, the introduction of a trifluoromethyl group was found to enhance potency against certain cancer cell lines while reducing lipophilicity, which is crucial for bioavailability .
Q & A
Q. Methodology :
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and identifies aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm in 19F NMR) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C20H17F3N3O3: 404.12) .
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and pyridazinone ring vibrations .
Basic: What in vitro assays are used for initial biological evaluation?
Q. Primary assays :
- Anti-inflammatory activity : COX-1/COX-2 inhibition assays using human recombinant enzymes and prostaglandin E2 (PGE2) quantification .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced: How to design experiments to elucidate the mechanism of action?
Q. Experimental design :
- Target identification :
- Molecular dynamics (MD) simulations : Model interactions between the compound and active sites (e.g., COX-2) using software like AutoDock Vina .
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Advanced: How to perform structure-activity relationship (SAR) studies?
Q. SAR strategies :
- Substituent variation :
- Replace 4-methoxyphenyl with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing groups to modulate lipophilicity .
- Modify the trifluoromethyl group to cyano or methylsulfonyl to assess steric/electronic effects .
- Biological testing : Compare IC50 values across analogs in COX-2 inhibition or antimicrobial assays .
- Computational modeling : Use QSAR models to predict activity cliffs and prioritize synthesis .
Advanced: How to resolve contradictions in reported biological activities?
Q. Analytical approaches :
- Standardized assays : Re-evaluate activities under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .
- Purity validation : Confirm compound integrity (>98% by HPLC) to exclude impurities as confounding factors .
- Meta-analysis : Aggregate data from multiple studies (e.g., anti-inflammatory vs. antimicrobial) to identify trends in substituent-dependent effects .
- Dose-response curves : Ensure full dose ranges (e.g., 0.1–100 µM) are tested to detect biphasic effects .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Q. Methodology :
- Prodrug design : Mask polar groups (e.g., acetamide) with ester or amide prodrugs to enhance bioavailability .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
- CYP450 inhibition assays : Test for interactions with CYP3A4/2D6 to predict drug-drug interaction risks .
Advanced: How to validate target engagement in cellular models?
Q. Validation techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
